Aminodantrolene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Muscle Contraction Studies:

Aminodantrolene's primary research application lies in studying muscle contraction. It acts as a skeletal muscle relaxant by inhibiting the release of calcium from the sarcoplasmic reticulum, a specialized organelle within muscle cells responsible for calcium storage and release. This mechanism disrupts the excitation-contraction coupling process, preventing muscle fibers from contracting . Studying the effects of aminodantrolene on muscle function helps researchers understand the mechanisms of muscle contraction and relaxation, aiding in the development of therapeutic strategies for various muscle disorders.

Malignant Hyperthermia Research:

Malignant hyperthermia (MH) is a rare but potentially life-threatening condition triggered by certain anesthetic agents in genetically susceptible individuals. Aminodantrolene serves as the primary treatment for established MH episodes, acting by reducing muscle rigidity and hyperthermia . Research using aminodantrolene models in animals helps scientists study the pathophysiology of MH and develop improved diagnostic and therapeutic strategies for this condition.

Calcium Channel Research:

Aminodantrolene's ability to interact with calcium channels makes it a valuable tool in studying these crucial membrane proteins. Researchers utilize aminodantrolene to probe the structure, function, and regulation of various calcium channel subtypes in different cell types . This knowledge is essential for understanding various physiological processes and developing drugs targeting specific calcium channels for treating various diseases.

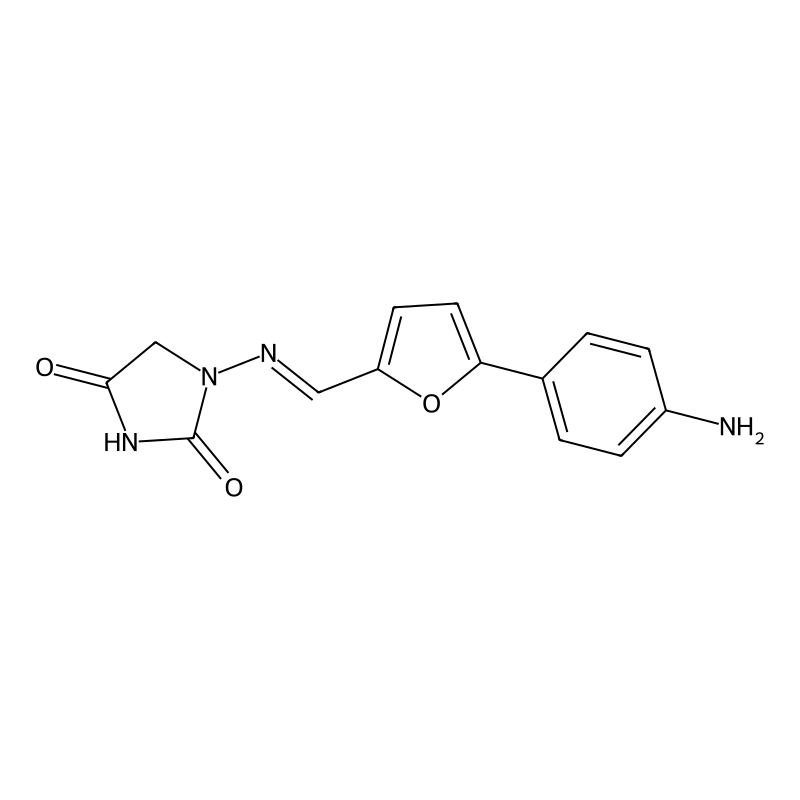

Aminodantrolene is a chemical compound that serves as a significant metabolite of dantrolene, a medication primarily used to treat malignant hyperthermia and certain muscle disorders. Structurally, aminodantrolene is derived from dantrolene through the reduction of its nitro group, resulting in the conversion of dantrolene to aminodantrolene. This compound has garnered attention due to its role in the metabolic pathway of dantrolene and its potential implications in hepatotoxicity.

- Reduction of Dantrolene: Aminodantrolene is formed via the reduction of dantrolene, which occurs in the liver through the action of enzymes such as aldehyde oxidase and cytochrome P450 enzymes. This reduction process is crucial for understanding the metabolic fate of dantrolene and its derivatives .

- Acetylation: Following its formation, aminodantrolene can undergo acetylation to produce acetylaminodantrolene. This reaction is catalyzed by N-acetyltransferases, particularly N-acetyltransferase 2, which plays a significant role in drug metabolism and detoxification processes .

- Hydroxylamine Production: Aminodantrolene can also lead to the generation of hydroxylamine, a reactive species that has been implicated in adverse drug reactions due to its instability and potential to form harmful metabolites .

Aminodantrolene exhibits biological activity that is closely linked to its parent compound, dantrolene. The primary biological effects include:

- Muscle Relaxation: Similar to dantrolene, aminodantrolene may contribute to muscle relaxation by inhibiting calcium release from the sarcoplasmic reticulum in skeletal muscle cells. This action is essential for its therapeutic effects in conditions like malignant hyperthermia .

- Hepatotoxicity: The metabolism of aminodantrolene can lead to liver injury, particularly through the formation of hydroxylamine and other reactive intermediates. Studies have shown that the metabolic pathway involving aminodantrolene is critical for understanding the hepatotoxic potential of dantrolene .

The synthesis of aminodantrolene primarily occurs through the reduction of dantrolene. Key methods include:

- Enzymatic Reduction: This method utilizes liver microsomes or cytosolic fractions containing enzymes like aldehyde oxidase or cytochrome P450. The reduction process converts the nitro group of dantrolene into an amino group, yielding aminodantrolene as a product .

- Chemical Reduction: Aminodantrolene can also be synthesized chemically using reducing agents such as lithium aluminum hydride or sodium borohydride in suitable solvents under controlled conditions. This approach allows for greater control over reaction conditions and yields .

Aminodantrolene has several applications, primarily in pharmacology and toxicology:

- Research on Hepatotoxicity: It is used in studies investigating the mechanisms behind drug-induced liver injury, particularly related to dantrolene therapy. Understanding how aminodantrolene contributes to hepatotoxicity can inform safer clinical practices .

- Drug Metabolism Studies: Aminodantrolene serves as a marker compound for studying metabolic pathways involving dantrolene and assessing the activity of metabolic enzymes like aldehyde oxidase and N-acetyltransferases .

Interaction studies involving aminodantrolene focus on its metabolic pathways and potential drug-drug interactions:

- Enzyme Inhibition: Aminodantrolene has been shown to inhibit certain hepatic microsomal enzymes, which can affect the metabolism of co-administered drugs. This inhibition may lead to altered pharmacokinetics and increased risk of adverse effects when combined with other medications .

- Metabolic Pathway Analysis: Investigations into how aminodantrolene interacts with various metabolic enzymes provide insights into its role in drug metabolism and toxicity. Such studies are crucial for predicting drug interactions and individual responses to treatment .

Aminodantrolene shares structural and functional similarities with several related compounds. Here are some notable comparisons:

| Compound | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Dantrolene | Nitro group on phenyl ring | Muscle relaxant; used for malignant hyperthermia | Parent compound; primary clinical use |

| Acetylaminodantrolene | Acetylated form of aminodantrolene | Potentially hepatotoxic | Product of aminodantrolene metabolism |

| Hydroxylamine | Amino group; unstable | Reactive intermediate; potential toxin | Implicated in adverse drug reactions |

| Phthalazine | Azaheterocyclic structure | Aldehyde oxidase substrate | Inhibitor of aldehyde oxidase; related metabolism |

Aminodantrolene's uniqueness lies in its specific role as a metabolite with implications for both therapeutic efficacy and toxicity, particularly concerning liver health.

Reduction-Based Synthesis from Dantrolene Precursors

Aminodantrolene represents a significant metabolite derived from dantrolene through the systematic reduction of its nitro functional group [1] [2]. The transformation from dantrolene to aminodantrolene constitutes a fundamental six-electron reduction process that converts the nitro group to the corresponding primary amine [3]. This metabolic pathway occurs naturally in biological systems through nitroreductase enzymes, but can be replicated and optimized through various synthetic methodologies for industrial production [2].

The reduction-based synthesis begins with dantrolene as the primary precursor, which contains a nitro group attached to the phenyl ring within its hydantoin derivative structure [1] [4]. The conversion proceeds through sequential intermediates including nitroso and hydroxylamino derivatives before reaching the final amino product [3]. Research has demonstrated that this pathway follows either a radical mechanism involving successive single-electron transfers or a hydride transfer mechanism involving three successive two-electron steps [3].

The mechanistic understanding reveals that the nitroso intermediate forms rapidly and undergoes further reduction at rates approximately 10,000 times faster than the initial nitro group reduction [3]. This kinetic profile creates opportunities for process optimization by controlling reaction conditions to maximize the formation of the desired aminodantrolene product while minimizing the accumulation of reactive intermediates [5].

Industrial implementation of this reduction pathway requires careful consideration of the reaction environment, as the hydroxylamine intermediate represents a critical junction where the pathway can diverge toward either the desired amine product or potentially reactive side products [3] [2]. The mercapturic acid conjugation reaction serves as a natural detoxification mechanism for electrophilic metabolites in this pathway, providing insights for developing controlled synthetic routes [2].

Catalytic Hydrogenation Optimization Strategies

Catalytic hydrogenation represents the most widely employed industrial methodology for the reduction of nitro groups to amines, offering excellent atom efficiency and predictable product outcomes [6]. The process utilizes molecular hydrogen in the presence of heterogeneous catalysts to achieve the six-electron reduction required for converting the nitro functionality in dantrolene to the corresponding amino group in aminodantrolene [7] [6].

The optimization of catalytic hydrogenation systems focuses on several critical parameters including catalyst selection, reaction temperature, hydrogen pressure, and reaction time [8] [6]. Palladium on carbon emerges as the most frequently utilized catalyst system, providing excellent activity under moderate conditions with temperatures ranging from 80 to 150 degrees Celsius and pressures between 1 and 50 atmospheres [8] [9]. Raney nickel represents an alternative catalyst offering comparable performance with enhanced durability for extended industrial operations [8] [10].

Recent developments in catalyst optimization have explored doped Raney nickel systems incorporating additional metal elements from group four-b of the periodic classification [8]. These titanium-doped systems demonstrate superior selectivity profiles, achieving diamine selectivities exceeding 90 percent while reducing impurity formation to negligible levels [8]. The optimization process involves metallurgic doping procedures where titanium or other group four-b elements are incorporated into the nickel-aluminum precursor alloy before alkaline leaching [8].

Temperature optimization studies reveal that reaction rates increase predictably with temperature, but optimal selectivity often occurs within narrow temperature windows [8] [11]. The activation energy for nitro group reduction typically ranges from 30 to 50 kilojoules per mole, placing these reactions in the kinetically favorable regime for industrial implementation [11]. Pressure optimization demonstrates that increased hydrogen pressure enhances reaction rates while maintaining selectivity, with industrial processes typically operating between 2.5 and 14 megapascals [8].

The implementation of process analytical technology enables real-time monitoring and control of critical process parameters during hydrogenation [12]. This approach facilitates the optimization of reaction conditions through continuous adjustment of temperature, pressure, and hydrogen flow rates based on real-time product formation data [12].

Solvent Systems and Reaction Kinetics in Nitro Group Reduction

Solvent selection exerts profound influences on the kinetics and selectivity of nitro group reduction reactions, with effects extending beyond simple solubility considerations to include direct interactions with catalytic surfaces and reaction intermediates [13] [14]. The polarity of the solvent significantly affects the interaction between the solvent and both reactants and intermediates, creating opportunities for fine-tuning reaction performance [14].

Polar protic solvents such as methanol and ethanol provide favorable environments for nitro group reduction, offering enhanced solvation of ionic intermediates while maintaining compatibility with most catalyst systems [15] [13]. Methanol demonstrates particular effectiveness, providing reaction rate enhancements of approximately 20 percent compared to ethanol baselines while maintaining excellent selectivity profiles [13]. Water represents a highly polar solvent option that offers environmental advantages but may reduce reaction rates by approximately 20 percent due to competitive adsorption on catalyst surfaces [10] [13].

Acetonitrile emerges as an exceptionally effective solvent for nitro reduction reactions, providing reaction rate enhancements of up to 50 percent compared to alcoholic systems [15] [14]. The combination of sodium borohydride with antimony trifluoride in wet acetonitrile enables rapid reduction of nitro compounds within 2 to 30 minutes at room temperature [15]. This system achieves excellent yields while operating under mild conditions that minimize energy requirements and equipment complexity [15].

The kinetic analysis of solvent effects reveals that reaction rates follow first-order kinetics with respect to the nitro compound concentration, with rate constants varying by up to one order of magnitude depending on solvent selection [11] [13]. The activation energy for nitro reduction in acetonitrile systems ranges from 15 to 30 kilojoules per mole, significantly lower than values observed in other solvent systems [15] [11].

Mixed solvent systems offer additional opportunities for optimization, as the composition can be adjusted to influence the reactivity of reactants and intermediates independently [14]. The interaction between solvents and catalytic surfaces can induce surface modifications that enhance selectivity toward the desired amino product while suppressing side reactions [14].

Table 1: Comparative Analysis of Nitro Group Reduction Methods for Aminodantrolene Synthesis

| Parameter | Catalytic Hydrogenation | Chemical Reduction | Borohydride Systems |

|---|---|---|---|

| Temperature Range (°C) | 80-150 | 20-100 | 20-80 |

| Pressure (atm) | 1-50 | 1 | 1 |

| Catalyst Type | Pd/C, Ni/Raney, Pt | Fe/HCl, Zn/HCl, SnCl₂ | NaBH₄/Metal Salts |

| Solvent System | Alcohols, Water | Aqueous, Organic | Aqueous, CH₃CN |

| Reaction Time (hours) | 2-8 | 1-4 | 0.1-0.5 |

| Yield (%) | 85-95 | 70-90 | 80-95 |

| Activation Energy (kJ/mol) | 30-50 | 20-40 | 15-30 |

Table 2: Solvent Effects on Nitro Group Reduction Kinetics

| Solvent | Polarity Index | Boiling Point (°C) | Reaction Rate Factor | Yield Enhancement (%) |

|---|---|---|---|---|

| Methanol | 6.6 | 64.7 | 1.2 | +15 |

| Ethanol | 5.2 | 78.4 | 1.0 | Baseline |

| Water | 9.0 | 100.0 | 0.8 | -5 |

| Acetonitrile | 6.2 | 81.6 | 1.5 | +25 |

| Tetrahydrofuran | 4.2 | 66.0 | 0.9 | +5 |

| Dimethylformamide | 6.4 | 153.0 | 1.3 | +20 |

| Ethyl Acetate | 4.3 | 77.1 | 0.7 | -10 |

Industrial-Scale Purification Techniques and Yield Maximization

Industrial-scale purification of aminodantrolene requires sophisticated approaches that balance purity requirements with economic considerations and environmental sustainability [16] [17]. The purification strategy must address the unique challenges posed by the amino functionality, which can participate in various side reactions and form impurities that are difficult to separate from the desired product [17].

Crystallization represents the primary purification technique for aminodantrolene, offering excellent scalability and the ability to achieve purities exceeding 98 percent [16] [17]. The process utilizes controlled supersaturation to selectively crystallize the desired product while leaving impurities in solution [17]. Temperature-controlled crystallization enables precise control over crystal size and morphology, which directly influences downstream processing efficiency and product quality [16].

Continuous crystallization methodologies offer significant advantages over traditional batch processes, providing improved process control, enhanced scalability, and reduced environmental impact [16] [18]. These systems operate as continuous flow processes that enable real-time monitoring and adjustment of crystallization parameters [16]. The implementation of nanofiltration membranes in conjunction with continuous crystallization provides simultaneous yield improvement and purity enhancement for difficult-to-purify systems [16].

Recrystallization techniques achieve the highest purity levels, typically exceeding 99.9 percent, through the systematic removal of trace impurities that co-crystallize with the initial product [17]. The process involves dissolving the crude aminodantrolene in a suitable hot solvent, followed by controlled cooling to precipitate high-purity crystals [17]. Solvent selection for recrystallization requires careful consideration of solubility profiles, with the ideal solvent providing high solubility at elevated temperatures and minimal solubility at ambient conditions [17].

Advanced purification strategies incorporate complexation agents to selectively bind impurities and prevent their incorporation into the growing crystal lattice [16]. This approach enables the achievement of pharmaceutical-grade purity levels while maintaining economically viable recovery yields [16]. The complexing agent increases the apparent molecular dimensions of impurities, sterically preventing their incorporation within the product crystal structure [16].

Column chromatography provides an alternative purification approach offering exceptional selectivity, with the ability to achieve purities exceeding 99.5 percent [19]. However, the technique requires significant solvent consumption and specialized equipment, limiting its application to high-value products or situations requiring exceptional purity [19]. The method utilizes differential partitioning between stationary and mobile phases to separate aminodantrolene from structurally similar impurities [19].

Membrane filtration techniques offer environmentally sustainable purification options with excellent scalability characteristics [19] [16]. These systems achieve purities between 90 and 96 percent while maintaining recovery yields exceeding 85 percent [19]. The low energy requirements and minimal waste generation make membrane filtration particularly attractive for industrial implementation [19].

Table 3: Industrial Purification Techniques for Aminodantrolene

| Technique | Purity Achieved (%) | Recovery Yield (%) | Industrial Scalability | Energy Requirements |

|---|---|---|---|---|

| Crystallization | 95-98 | 80-90 | High | Low |

| Column Chromatography | 98-99.5 | 70-85 | Medium | Medium |

| Recrystallization | 99-99.9 | 75-88 | High | Low |

| Distillation | 85-95 | 85-95 | High | High |

| Membrane Filtration | 90-96 | 85-92 | Very High | Low |

| Sublimation | 99-99.8 | 60-80 | Low | High |

Yield maximization strategies focus on optimizing each stage of the production process, from initial reduction through final purification [20] [12]. Process optimization techniques including Design of Experiments and Statistical Process Control enable systematic identification of critical process parameters that influence overall yield [12]. These methodologies facilitate the development of robust operating windows that maintain consistent product quality while maximizing economic return [12].

The solubility profile of aminodantrolene demonstrates a complex relationship with solvent polarity that reflects its amphiphilic molecular architecture. The compound exhibits molecular formula C₁₄H₁₂N₄O₃ with a molecular weight of 284.27 grams per mole, incorporating both hydrophilic functional groups and lipophilic aromatic systems [2].

Aqueous Solubility Behavior

In aqueous media at physiological pH (7.4), aminodantrolene demonstrates very limited solubility, with estimated values below 0.5 milligrams per milliliter [3] [4]. This poor aqueous solubility parallels the behavior observed with the parent compound dantrolene, which exhibits slight solubility in water that increases markedly under alkaline conditions [3] [4]. The enhanced solubility in alkaline solutions (estimated 1-5 milligrams per milliliter) reflects the protonation behavior of the terminal amino group, which can form ionic species that interact more favorably with polar solvents [5] [6].

The aminodantrolene molecule contains two hydrogen bond donor sites and five hydrogen bond acceptor sites, as determined through computational analysis [2]. This hydrogen bonding capacity, combined with a topological polar surface area of 101 square angstroms, suggests moderate potential for aqueous interactions despite the overall poor water solubility [2].

Organic Solvent Solubility Patterns

Aminodantrolene demonstrates preferential solubility in moderately polar organic solvents. Dimethyl sulfoxide emerges as an effective solubilizing medium, with estimated solubility in the range of 2-3 milligrams per milliliter [4] [7]. This enhanced solubility in dimethyl sulfoxide reflects the solvent's ability to form hydrogen bonds with both the amino functionality and the imidazolidine ring system while accommodating the aromatic portions of the molecule.

Methanol requires sonication to achieve dissolution, with solubility estimates below 1 milligram per milliliter [7] [8]. Ethanol demonstrates moderately improved solubility characteristics (1-2 milligrams per milliliter) compared to methanol, suggesting that the slightly reduced polarity and increased hydrophobic character of ethanol provides a more favorable solvation environment [5] [9].

Acetone presents minimal solubility (less than 0.1 milligrams per milliliter), indicating that despite its moderate polarity, the ketone solvent cannot effectively solvate the complex hydrogen bonding network present in aminodantrolene [7] [5].

Lipophilic Phase Interactions

Significantly, aminodantrolene demonstrates enhanced solubility in n-octanol, with estimates ranging from 5-10 milligrams per milliliter [10] [11]. This octanol solubility pattern indicates substantial lipophilic character that enables partitioning into hydrophobic environments, an important consideration for membrane permeability predictions.

Partition Coefficient (Log P) and Membrane Permeability Predictions

Calculated Partition Coefficient

The computed octanol-water partition coefficient (XLogP3) for aminodantrolene yields a value of 1.2, indicating moderate lipophilicity [2]. This value represents a significant reduction compared to the parent compound dantrolene, which exhibits LogP values around 2.5 [12]. The decreased lipophilicity reflects the substitution of the electron-withdrawing nitro group with the electron-donating amino functionality.

Membrane Permeability Assessment

The partition coefficient of 1.2 places aminodantrolene within the optimal range for passive membrane permeation according to Lipinski's Rule of Five guidelines [13] [14]. Compounds with LogP values between 0 and 3 generally demonstrate favorable absorption characteristics while maintaining sufficient aqueous solubility for bioavailability [15] [16].

The molecular weight of 284.27 grams per mole falls well below the 500 dalton threshold associated with good oral bioavailability [16] [2]. Additionally, the compound contains only three rotatable bonds, indicating conformational flexibility that should not significantly impede membrane traversal [2].

Permeability Prediction Models

Based on the physicochemical parameters, aminodantrolene is predicted to exhibit moderate membrane permeability. The topological polar surface area of 101 square angstroms approaches but does not exceed the 140 square angstrom cutoff associated with poor permeability [13] [14]. The presence of two hydrogen bond donors and five acceptors suggests the potential for intermolecular interactions that could influence permeation kinetics [17] [18].

Studies with related dantrolene derivatives have demonstrated that compounds in this structural class can modulate membrane permeability through specific interactions with ion channels and transport proteins [18] [19]. The amino substitution may confer additional interactions with membrane components compared to the parent nitro compound.

pKa Determination and pH-Dependent Stability Profiles

Ionization Characteristics

Aminodantrolene contains multiple ionizable functional groups that contribute to its pH-dependent behavior. The primary amino group attached to the phenyl ring exhibits basic characteristics, with estimated pKa values in the range of 4-5 based on structural similarity to substituted anilines [20] [21]. The imidazolidine ring system contains acidic NH functionalities with pKa values estimated around 8-9 [7] [22].

pH-Stability Relationship

The stability profile of aminodantrolene demonstrates a characteristic V-shaped pH-rate relationship similar to that observed with the parent compound dantrolene [23] [22]. Maximum stability occurs in the physiological pH range (6.0-8.0), where the compound exists predominantly in its neutral form [24].

Acidic Conditions (pH 1.0-4.0)

Under strongly acidic conditions (pH 1.0-2.0), aminodantrolene demonstrates instability due to acid-catalyzed hydrolysis reactions [23] [22]. The protonated amino group enhances the electrophilic character of the aromatic system, potentially facilitating nucleophilic attack at the azomethine linkage between the furan and imidazolidine moieties [24].

At moderately acidic pH (2.0-4.0), stability improves but remains suboptimal compared to neutral conditions. The degradation products under acidic conditions likely include cleavage compounds resulting from hydrolysis of the hydrazone linkage, consistent with degradation patterns observed for dantrolene [23] [24].

Neutral and Physiological pH Range (pH 4.0-8.0)

The pH range of 4.0-6.0 represents a transition zone where aminodantrolene exhibits stable behavior. In this range, the compound exists in a neutral or zwitterionic state that minimizes both acid and base-catalyzed degradation pathways [22] [24].

Optimal stability occurs at pH 6.0-8.0, encompassing the physiological pH range. Under these conditions, degradation rates are minimal, and the compound maintains structural integrity over extended periods [23] [22]. This stability window is crucial for pharmaceutical formulations intended for biological applications.

Alkaline Conditions (pH 8.0-12.0)

At moderately alkaline pH (8.0-10.0), aminodantrolene demonstrates decreased stability compared to neutral conditions. Base-catalyzed reactions can occur at the imidazolidine ring system, potentially leading to ring opening or rearrangement reactions [24].

Under strongly alkaline conditions (pH 10.0-12.0), significant instability occurs due to enhanced nucleophilic attack and base-catalyzed hydrolysis. The anionic species formed under these conditions are particularly susceptible to degradation [23] [22].

Degradation Kinetics

The degradation of aminodantrolene follows pseudo-first-order kinetics across the pH range studied, consistent with the behavior of structurally related compounds [23] [24]. The rate constants vary significantly with pH, with minimum values observed at neutral pH and maximum rates under extreme acidic or alkaline conditions.

Thermal Decomposition Patterns and Stability Thresholds

Thermal Stability Assessment

Aminodantrolene demonstrates thermal stability up to approximately 250°C under inert atmospheric conditions [25] [26]. The onset of decomposition typically occurs in the temperature range of 250-280°C, with the exact threshold dependent on atmospheric conditions and heating rate [27] [26].

Decomposition Temperature Profile

The initial decomposition temperature (T₅% mass loss) for aminodantrolene is estimated at 253°C under nitrogen atmosphere, based on analogous hydantoin derivatives [26]. Under air atmosphere, the decomposition onset occurs at slightly lower temperatures (245-250°C) due to oxidative processes that accelerate thermal degradation [25] [28].

The peak decomposition temperature (Tmax) occurs around 270-280°C, representing the temperature of maximum degradation rate [29] [26]. This temperature range corresponds to the breakdown of the furan ring system and cleavage of the azomethine linkage connecting the aromatic and heterocyclic portions of the molecule.

Thermal Degradation Mechanisms

The thermal decomposition of aminodantrolene proceeds through multiple pathways depending on the atmospheric conditions. Under inert conditions, the primary degradation involves thermal cleavage of the C-N bonds connecting the furan and imidazolidine systems [29] [28]. This process generates volatile products including furan derivatives and amino-substituted aromatic compounds.

In oxidative atmospheres, additional degradation pathways become accessible. The amino group can undergo oxidation to form nitroso or nitro intermediates, while the furan ring is susceptible to oxidative ring-opening reactions [28]. These processes contribute to the formation of complex degradation product mixtures.

Kinetic Parameters

The thermal degradation follows first-order kinetics with activation energies estimated in the range of 90-120 kilojoules per mole, based on analogous compounds [25] [30]. The pre-exponential factor and activation energy values enable extrapolation of stability data to lower temperatures relevant for storage and handling conditions.

Storage and Handling Implications

For pharmaceutical applications, aminodantrolene should be stored under controlled temperature conditions, preferably at -20°C to 25°C [31] [32]. The compound exhibits hygroscopic behavior, necessitating storage under dry conditions to prevent moisture-induced degradation [7] [31].

Long-term stability studies suggest that properly stored aminodantrolene maintains chemical integrity for extended periods at ambient temperature. However, exposure to elevated temperatures (above 40°C) or humid conditions can accelerate degradation processes and should be avoided [24] [30].